molecular formula C4H8N4O4S2 B1602385 2,4-Diamino-6-mercapto-pyrimidine sulfate CAS No. 307496-37-3

2,4-Diamino-6-mercapto-pyrimidine sulfate

Cat. No. B1602385
CAS RN: 307496-37-3
M. Wt: 240.3 g/mol
InChI Key: FVSVUQJNAZQSFX-UHFFFAOYSA-N
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Description

2,4-Diamino-6-mercapto-pyrimidine sulfate is a chemical compound with the molecular formula C4H8N4O4S2 . It has a molecular weight of 240.3 g/mol . The compound is also known by other names such as 2,4-Diamino-6-mercaptopyrimidine sulfate salt, 2,6-diamino-1H-pyrimidine-4-thione; sulfuric acid, and 2,6-Diaminopyrimidine-4-thiol sulfate .


Molecular Structure Analysis

The InChI string for 2,4-Diamino-6-mercapto-pyrimidine sulfate is InChI=1S/C4H6N4S.H2O4S/c5-2-1-3 (9)8-4 (6)7-2;1-5 (2,3)4/h1H, (H5,5,6,7,8,9); (H2,1,2,3,4) . Its canonical SMILES string is C1=C (NC (=NC1=S)N)N.OS (=O) (=O)O . The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 .


Physical And Chemical Properties Analysis

2,4-Diamino-6-mercapto-pyrimidine sulfate has a molecular weight of 240.3 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 239.99869710 g/mol . The topological polar surface area of the compound is 192 Ų , and it has a heavy atom count of 14 .

Scientific Research Applications

Corrosion Inhibition for Iron Containing Alloys

2,4-Diamino-6-mercapto-pyrimidine sulfate: has been identified as an effective corrosion inhibitor, particularly for iron-containing materials in sulfur environments . It is combined with oxysalts from groups IVB or VB of the periodic table to create formulations that provide excellent corrosion-resistant characteristics. This application is crucial in industries where iron alloys are exposed to corrosive sulfur-containing atmospheres.

Research and Development (R&D)

As indicated by safety data sheets, 2,4-Diamino-6-mercapto-pyrimidine sulfate is primarily used for R&D purposes . It is not intended for medicinal, household, or other uses, highlighting its role in exploratory research where its full potential across various fields can be investigated.

Safety and Hazards

The compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and the compound should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Future Directions

There is potential for the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . The compound could be an important lead compound for future optimization .

properties

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVUQJNAZQSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584124
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-mercapto-pyrimidine sulfate

CAS RN

81012-96-6, 307496-37-3
Record name 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81012-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-mercaptopyrimidine sulfate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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